molecular formula C21H22N2O3 B2720286 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 251088-10-5

4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2720286
CAS No.: 251088-10-5
M. Wt: 350.418
InChI Key: HLBYBBMMSZWPIF-UHFFFAOYSA-N
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Description

4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration.

Preparation Methods

The synthesis of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a series of condensation and cyclization reactionsThe final step involves the formation of the carboxamide group . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound .

Scientific Research Applications

This compound has garnered significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antioxidant, anti-inflammatory, and antidiabetic properties . In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases. In biology, it is used to study cellular mechanisms and pathways. Additionally, its unique structure makes it a valuable tool in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that reduce inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

N-(3-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-5-4-6-16(13-15)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)26-21/h2-8,13H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBYBBMMSZWPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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